An In-depth Technical Guide to Tert-butyl (2-iodoethyl)carbamate: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to Tert-butyl (2-iodoethyl)carbamate: Synthesis, Properties, and Applications in Drug Discovery
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
Tert-butyl (2-iodoethyl)carbamate, identified by CAS Number 122234-46-2, is a bifunctional organic molecule of significant interest in the fields of medicinal chemistry and organic synthesis.[1][2][3][4] Its structure incorporates a terminal iodide, a reactive leaving group ideal for alkylation reactions, and a tert-butoxycarbonyl (Boc)-protected amine, which ensures stability and allows for selective deprotection under acidic conditions. This unique combination makes it a valuable reagent, particularly as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. Tert-butyl (2-iodoethyl)carbamate provides a versatile and readily functionalizable tether to connect the target-binding and E3 ligase-binding moieties. This guide offers a comprehensive overview of its synthesis, physicochemical properties, key applications, and safety protocols, designed to support researchers in leveraging this important chemical tool.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties and safety requirements is paramount for its effective and safe use in a laboratory setting.
Core Properties
The key physicochemical properties of tert-butyl (2-iodoethyl)carbamate are summarized in the table below. While some experimental data is available, certain values, such as the boiling point, are predicted based on computational models.
| Property | Value | Source(s) |
| CAS Number | 122234-46-2 | [1][2][3][4] |
| Molecular Formula | C₇H₁₄INO₂ | [1][4] |
| Molecular Weight | 271.10 g/mol | [6] |
| Appearance | White to light yellow solid | [2][7] |
| Boiling Point | 281.3 ± 23.0 °C (Predicted) | [7] |
| Density | 1.546 ± 0.06 g/cm³ (Predicted) | [7] |
| pKa | 11.93 ± 0.46 (Predicted) | [7] |
Spectroscopic Data
Characterization of tert-butyl (2-iodoethyl)carbamate is typically achieved through nuclear magnetic resonance (NMR) spectroscopy. The expected chemical shifts in the ¹H NMR spectrum are as follows:
-
¹H NMR (CDCl₃):
-
δ 4.90 (br s, 1H): This broad singlet corresponds to the N-H proton of the carbamate.
-
δ 3.45 (q, J = 6.4 Hz, 2H): This quartet represents the methylene group adjacent to the nitrogen (-CH₂-NHBoc).
-
δ 3.25 (t, J = 6.8 Hz, 2H): This triplet corresponds to the methylene group attached to the iodine atom (I-CH₂-).
-
δ 1.45 (s, 9H): This sharp singlet is characteristic of the nine equivalent protons of the tert-butyl group.
-
A visual representation of the ¹H NMR spectrum is available from various chemical suppliers and databases.[8]
Safety and Handling
Tert-butyl (2-iodoethyl)carbamate is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.
GHS Hazard Statements: H302+H312+H332 (Harmful if swallowed, in contact with skin, or if inhaled), H314 (Causes severe skin burns and eye damage).[1][2]
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[9][10]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11] For long-term stability, it is recommended to store in a freezer under an inert atmosphere and protected from light.[2][7]
Synthesis and Methodologies
The synthesis of tert-butyl (2-iodoethyl)carbamate can be approached through several reliable methods. A common and efficient strategy involves a two-step process starting from 2-aminoethanol, proceeding through a Boc-protected alcohol intermediate, which is then converted to the final iodo-compound. An alternative is the Finkelstein reaction on the more readily available bromo-analogue.
Diagram of Synthetic Pathway
Caption: Synthetic routes to tert-butyl (2-iodoethyl)carbamate.
Experimental Protocol 1: Synthesis from tert-Butyl (2-hydroxyethyl)carbamate
This protocol is based on the Appel reaction, a standard method for converting alcohols to alkyl iodides.
Step 1: Boc Protection of 2-Aminoethanol
-
To a solution of 2-aminoethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the resulting crude product, tert-butyl (2-hydroxyethyl)carbamate, by column chromatography on silica gel.
Step 2: Iodination of tert-Butyl (2-hydroxyethyl)carbamate
-
Dissolve tert-butyl (2-hydroxyethyl)carbamate (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and imidazole (1.5 eq) in an anhydrous solvent like DCM or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add iodine (I₂, 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. The solution will turn from colorless to brown.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield tert-butyl (2-iodoethyl)carbamate as a solid.
Experimental Protocol 2: Synthesis via Finkelstein Reaction
This method leverages the differential solubility of sodium salts in acetone to drive the halogen exchange.
-
Dissolve tert-butyl (2-bromoethyl)carbamate (1.0 eq) in acetone.
-
Add sodium iodide (NaI, 1.5-3.0 eq) to the solution.
-
Heat the mixture to reflux and stir for 12-24 hours. The formation of a white precipitate (NaBr) indicates the reaction is proceeding.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter off the sodium bromide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the desired product. Further purification can be achieved by recrystallization or column chromatography if necessary.
Applications in Organic Synthesis and Drug Discovery
The primary utility of tert-butyl (2-iodoethyl)carbamate lies in its function as an electrophilic building block for introducing a Boc-protected aminoethyl moiety.
Role as a PROTAC Linker
The development of PROTACs requires robust and versatile linkers to connect the two key ligands. Tert-butyl (2-iodoethyl)carbamate serves as an excellent starting point for constructing these linkers. The terminal iodide is a soft electrophile that readily reacts with soft nucleophiles, such as phenols, thiols, and certain amines, under basic conditions.
Diagram of a General Alkylation Workflow
Caption: General workflow for alkylation using the title compound.
Experimental Protocol: Alkylation of a Phenolic Moiety
This protocol provides a general procedure for the O-alkylation of a phenol, a common step in the synthesis of PROTACs and other complex molecules.
-
To a solution of the phenolic substrate (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a mild base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Stir the suspension at room temperature for 15-30 minutes to generate the phenoxide anion.
-
Add a solution of tert-butyl (2-iodoethyl)carbamate (1.1-1.5 eq) in the same solvent to the reaction mixture.
-
Heat the reaction to a temperature between 50-80 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-16 hours).
-
Cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine to remove residual DMF and salts.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired O-alkylated product.
Conclusion
Tert-butyl (2-iodoethyl)carbamate is a highly valuable and versatile reagent for modern organic synthesis. Its dual functionality as a potent electrophile and a protected amine makes it an indispensable tool, especially for the construction of linkers in PROTAC-based drug discovery. The synthetic routes are straightforward, and its reactivity is predictable, allowing for its incorporation into complex molecular architectures. By adhering to the proper safety and handling protocols outlined in this guide, researchers can effectively and safely utilize this compound to advance their scientific objectives.
References
-
Troy Chemical Corporation. MATERIAL SAFETY DATA SHEET. [Link]
-
Aaron Chemistry GmbH. Safety Data Sheet. [Link]
-
SpectraBase. tert-Butyl carbamate. [Link]
-
Sunway Pharm Ltd. tert-Butyl (2-Iodoethyl)carbamate. [Link]
-
Supporting Information. General procedure for the synthesis of tert-butyl carbamates. [Link]
Sources
- 1. 122234-46-2 | tert-Butyl (2-iodoethyl)carbamate | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 2. tert-Butyl (2-iodoethyl)carbamate | 122234-46-2 [sigmaaldrich.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. Kimia [kimiacorp.com]
- 5. tert-Butyl (2-iodoethyl)carbamate | 122234-46-2 [sigmaaldrich.com]
- 6. tert-Butyl (2-Iodoethyl)carbamate - CAS:122234-46-2 - Sunway Pharm Ltd [3wpharm.com]
- 7. TERT-BUTYL 2-IODOETHYLCARBAMATE CAS#: 122234-46-2 [m.chemicalbook.com]
- 8. TERT-BUTYL 2-IODOETHYLCARBAMATE(122234-46-2) 1H NMR spectrum [chemicalbook.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. aaronchem.com [aaronchem.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
